Dihydropicrotoxinin

GABA receptor radioligand binding picrotoxinin site

Dihydropicrotoxinin (DHP, C₁₅H₁₈O₆, MW 294.3 g/mol) is the saturated derivative of picrotoxinin, obtained by hydrogenation of the parent compound's isopropenyl double bond. It belongs to the picrotoxane-type sesquiterpene lactone class and functions as a non-competitive antagonist at the picrotoxinin binding site within the GABAₐ receptor-ionophore complex, where it inhibits GABA-gated chloride channel opening.

Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
CAS No. 17617-46-8
Cat. No. B097463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropicrotoxinin
CAS17617-46-8
Synonymsalpha-dihydropicrotoxinin
dihydropicrotoxinin
Molecular FormulaC15H18O6
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C
InChIInChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1
InChIKeySJSFJVFGSPJGET-KJINDDCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropicrotoxinin (CAS 17617-46-8) for GABA Receptor Research: Procurement-Relevant Compound Profile


Dihydropicrotoxinin (DHP, C₁₅H₁₈O₆, MW 294.3 g/mol) is the saturated derivative of picrotoxinin, obtained by hydrogenation of the parent compound's isopropenyl double bond [1]. It belongs to the picrotoxane-type sesquiterpene lactone class and functions as a non-competitive antagonist at the picrotoxinin binding site within the GABAₐ receptor-ionophore complex, where it inhibits GABA-gated chloride channel opening [2]. Its defining scientific utility derives from its tritiated form, [³H]α-dihydropicrotoxinin, which serves as the classical radioligand for mapping and quantifying picrotoxinin-sensitive convulsant binding sites in both vertebrate and invertebrate tissues [3]. DHP retains pharmacological activity comparable to picrotoxinin in producing convulsions and inhibiting GABAergic synaptic transmission, yet its saturated structure confers distinct chemical stability and a binding profile that labels a broader population of receptor-associated sites than alternative cage convulsant ligands [4].

Why Picrotoxinin, Picrotoxin, or TBPT Cannot Substitute for Dihydropicrotoxinin in Binding Assays


Although picrotoxinin, the picrotoxin mixture, and bicyclophosphate cage convulsants such as t-butylbicyclophosphorothionate (TBPT) all target the picrotoxinin binding site, they are not interchangeable with dihydropicrotoxinin for radioligand binding studies. Picrotoxinin itself cannot be directly tritiated at high specific activity without saturating its isopropenyl double bond — the hydrogenation to DHP is the synthetic step that enables incorporation of tritium, making [³H]DHP the only radiolabeled form of the picrotoxinin pharmacophore available for receptor binding assays [1]. Furthermore, DHP and TBPT exhibit markedly different binding parameters despite labeling overlapping receptor populations: DHP binds with micromolar affinity (KD ~1–2 µM) and labels approximately 3-fold more binding sites (Bmax ~4–5 pmol/mg protein) than TBPT (KD ~25 nM; Bmax ~1.4 pmol/mg), indicating that DHP detects a distinct spectrum of receptor states or subtypes that the higher-affinity TBPT ligand does not fully capture [2]. The natural picrotoxin mixture adds the confounding variable of picrotin contamination (≥30-fold less potent than picrotoxinin at GABAₐ receptors), which introduces uncontrolled variability in pharmacological experiments [3].

Quantitative Differentiation Evidence for Dihydropicrotoxinin vs. Closest Analogs


DHP Labels ~3-Fold More Picrotoxinin-Site Binding Sites Than TBPT in Rat Brain Membranes

In rat cerebral cortex membrane preparations, [³H]α-dihydropicrotoxinin (DHP) labels a single class of saturable binding sites with a Bmax of 4–5 pmol/mg protein, whereas the cage convulsant radioligand [³⁵S]TBPT labels only 1.40 ± 0.22 pmol/mg protein under comparable conditions [1][2]. This ~3-fold higher binding site density for DHP indicates that it detects receptor populations—possibly including distinct conformational states or subunit assemblies of the GABAₐ receptor-ionophore complex—that the higher-affinity TBPT ligand fails to occupy [2]. The absolute density of DHP binding sites (130 ± 20 pmol/g wet brain) is within a factor of 2 of total GABA receptor sites, supporting comprehensive receptor complex labeling [1].

GABA receptor radioligand binding picrotoxinin site Bmax comparison

Micromolar vs. Nanomolar Affinity: DHP Enables Detection of Low-Affinity Drug Interactions at the Picrotoxinin Site

[³H]DHP binds to rat brain membranes with an apparent KD of 1–2 µM, representing low-micromolar affinity for the picrotoxinin site [1]. In contrast, the alternative cage convulsant radioligand [³⁵S]TBPT binds with an apparent KD of 25.1 ± 5.6 nM — approximately 40- to 80-fold higher affinity [2]. This affinity differential has practical consequences: DHP's lower affinity allows it to be competitively displaced by a wide range of pharmacological agents across a broad concentration range (nanomolar to high micromolar), making it the preferred ligand for screening convulsant and depressant drug interactions at the picrotoxinin site. TBPT's high affinity, while useful for high-sensitivity detection, may obscure detection of weakly interacting compounds that are pharmacologically relevant [2].

binding affinity KD comparison drug screening picrotoxinin site ligands

Convulsant Potency of Picrotoxin Analogs Correlates Quantitatively with DHP Binding Inhibition: Validated Pharmacological Probe

Six picrotoxin analogs were tested for both their in vivo convulsant activity and their potency in inhibiting [³H]DHP binding to rat brain membranes, yielding an excellent quantitative correlation between the two endpoints [1]. This pharmacological validation was further extended by the demonstration that diverse convulsant and depressant drug classes — including barbiturates (secobarbital IC₅₀ = 5 µM, hexobarbital IC₅₀ = 12 µM, pentobarbital IC₅₀ = 50 µM), the convulsant benzodiazepine RO5-3663 (IC₅₀ ≈ 100 nM), and cage convulsants (1–10 µM) — all competitively inhibit DHP binding with rank orders that mirror their pharmacological activities [2][3]. The stereoisomers of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), which produce opposite pharmacological effects (convulsant vs. depressant), inhibited DHP binding with a 10-fold potency difference, further confirming the functional relevance of the DHP binding site [4]. DHP binding was not displaced by GABA (up to 1 mM) or muscimol (0.1 mM), confirming its specificity for a site distinct from the GABA recognition site [1].

structure-activity relationship convulsant activity binding correlation probe validation

Cross-Phylum Binding Conservation: DHP Retains Consistent Affinity Across Mammalian and Invertebrate GABA Receptor Complexes

[³H]DHP binds to both rat brain membranes and crayfish (Procambarus clarkii) muscle homogenates with a consistent apparent KD of 1–2 µM, demonstrating that DHP recognizes a structurally conserved binding epitope within the GABA receptor-ionophore complex across vertebrate and invertebrate phyla [1][2]. This cross-phylum binding conservation is not universally shared: displaceable binding of [³H]DHP was detected in housefly head extracts alongside [³H]n-propylbicyclophosphate and [³⁵S]TBPT, but the three ligands showed differences in their sensitivity to displacement by unlabeled compounds and in temperature dependence of binding, suggesting distinct modes of interaction with the chloride channel site [3]. Cyclodiene insecticides (heptachlor epoxide, γ-BHC) and toxaphene all inhibited [³H]DHP binding to the receptor, and cyclodiene-resistant insect strains showed cross-resistance specifically to picrotoxinin, further linking the DHP binding site to insecticide target identification [4].

invertebrate GABA receptor cross-species pharmacology insecticide target binding affinity conservation

α-Dihydropicrotoxinin Exhibits Selective Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines at Low Micromolar Concentrations

In a bioassay-guided fractionation study of Dendrobium huoshanense extracts, α-dihydropicrotoxinin (compound 3) was evaluated alongside four other picrotoxane-type sesquiterpene lactones (including aduncin C, a new compound) against four human cancer cell lines. α-Dihydropicrotoxinin demonstrated the most consistent broad-spectrum antiproliferative activity, with IC₅₀ values of 5.81 µM against HL-60 (leukemia), 6.49 µM against MCF-7 (breast adenocarcinoma), and 6.80 µM against SW-480 (colorectal adenocarcinoma) [1]. These activities fall within the low-micromolar range that is generally considered relevant for natural product hit identification in anticancer screening. For context, the overall IC₅₀ range of all isolates in this study spanned 4.08 to 26.75 µM, placing α-dihydropicrotoxinin among the more potent compounds in the tested set [1].

cytotoxicity anticancer activity picrotoxane sesquiterpene natural product

High-Impact Application Scenarios Where Dihydropicrotoxinin (CAS 17617-46-8) Provides Demonstrable Advantage


Radioligand Binding Assays for GABAₐ Receptor Picrotoxinin-Site Pharmacology and Drug Screening

[³H]DHP is the classical and most extensively validated radioligand for quantifying picrotoxinin-sensitive convulsant binding sites in brain membranes, with a well-characterized KD of 1–2 µM and Bmax of 4–5 pmol/mg protein that labels ~3-fold more sites than the alternative ligand [³⁵S]TBPT [1]. Its displacement by barbiturates, benzodiazepines, cage convulsants, and pyrethroid insecticides has been rigorously correlated with in vivo pharmacological activity, making it the preferred probe for screening novel modulators of GABAergic transmission [2]. The validated cross-phylum binding conservation (rat, crayfish, housefly) further enables its use in insecticide target identification workflows [3].

Autoradiographic Mapping of Convulsant Binding Site Distribution in Brain Tissue Sections

The ~3-fold higher Bmax of [³H]DHP compared to [³⁵S]TBPT (4–5 vs. 1.4 pmol/mg protein) translates to stronger autoradiographic signal for regional brain mapping studies [1]. The density of DHP binding sites (130 ± 20 pmol/g wet brain) closely parallels GABA receptor site distribution, and DHP binding shows a distinct brain regional and subcellular distribution pattern consistent with postsynaptic membrane localization of the GABA receptor-ionophore complex [2]. This quantitative advantage reduces exposure times and improves signal-to-noise ratios in film-based or phosphor-imaging autoradiography experiments.

Invertebrate GABA-Gated Chloride Channel Pharmacology and Insecticide Resistance Mechanism Studies

The consistent KD of ~1 µM for [³H]DHP binding across rat brain and crayfish muscle membranes supports its use as a cross-species probe for insect GABA receptor pharmacology [1]. Cyclodiene insecticides (heptachlor epoxide, γ-BHC) and toxaphene all inhibit [³H]DHP binding, and cyclodiene-resistant insect strains exhibit cross-resistance specifically to picrotoxinin, directly linking DHP binding site occupancy to insecticide mechanism of action and resistance [2]. This is particularly relevant for agrochemical R&D programs developing next-generation insecticides targeting invertebrate-specific GABA receptor conformations.

Picrotoxane Scaffold-Based Anticancer Lead Identification from Natural Product Libraries

α-Dihydropicrotoxinin, isolated as a natural product from Dendrobium species, demonstrates reproducible low-micromolar cytotoxicity against HL-60 leukemia (IC₅₀ = 5.81 µM), MCF-7 breast cancer (IC₅₀ = 6.49 µM), and SW-480 colon cancer (IC₅₀ = 6.80 µM) cell lines, placing it among the more active picrotoxane-type sesquiterpenes in comparative screens [1]. This activity profile, combined with its well-defined chemical structure and synthetic accessibility via hydrogenation of picrotoxinin, positions DHP as a tractable starting point for semi-synthetic derivatization campaigns aimed at improving anticancer potency and selectivity.

Quote Request

Request a Quote for Dihydropicrotoxinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.